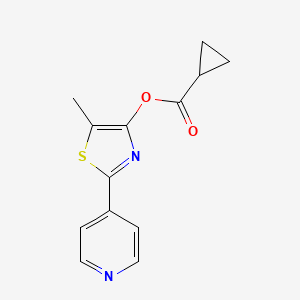

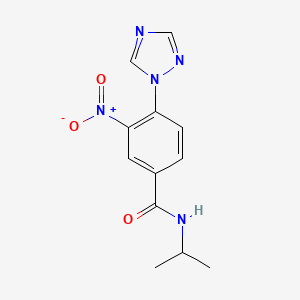

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate

Overview

Description

“5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate” is a complex organic compound. It contains a pyridinium moiety, which is a common structure in many natural products and bioactive pharmaceuticals . Pyridinium salts have been used in a wide range of research topics due to their synthetic routes, reactivity, and importance as pyridinium ionic liquids .

Synthesis Analysis

The synthesis of pyridinium salts often involves the use of commercially or readily available starting compounds and their direct N-alkylation . The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis

The molecular structure of “5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate” is likely to be complex due to the presence of multiple functional groups. Pyridinium salts are structurally diverse and have played an intriguing role in a wide range of research topics .Chemical Reactions Analysis

Pyridinium salts are known for their synthetic routes and reactivity . The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Scientific Research Applications

Neurodegeneration and CNS Disorders

Research on mGluR5 antagonists, such as MPEP and MTEP, has highlighted their potential utility in neurodegeneration, addiction, anxiety, and pain management. MTEP, being highly selective for mGluR5, shows fewer off-target effects compared to MPEP, suggesting a promising avenue for research in central nervous system (CNS) disorders (Lea & Faden, 2006).

Enzyme Inhibition for Drug Metabolism

The selectivity and potency of chemical inhibitors for Cytochrome P450 (CYP) isoforms in human liver microsomes play a critical role in understanding drug-drug interactions. This review discusses the most selective inhibitors for major hepatic CYP isoforms, contributing to the pharmacological profiling of new drugs (Khojasteh et al., 2011).

Synthetic Approaches in Medicinal Chemistry

The development of p38α MAP kinase inhibitors with imidazole scaffolds demonstrates the importance of synthetic compounds in inhibiting proinflammatory cytokine release. This review covers the design, synthesis, and activity studies of these inhibitors, showing the critical role of crystal structures in drug development (Scior et al., 2011).

Heterocyclic Compounds Synthesis

The chemistry of DCNP (4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones) showcases its value as a building block for synthesizing various heterocyclic compounds. This review highlights recent progress in the chemistry of DCNP and its significance in synthesizing heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Biopolymer Modification for Drug Delivery

Chemical modification of xylan into biopolymer ethers and esters for drug delivery applications indicates the potential of functional groups and substitution patterns in developing new biopolymers with specific properties. This research explores the synthesis and applications of novel xylan esters (Petzold-Welcke et al., 2014).

properties

IUPAC Name |

(5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl) cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-8-11(17-13(16)10-2-3-10)15-12(18-8)9-4-6-14-7-5-9/h4-7,10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPKLCKBUHLISC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

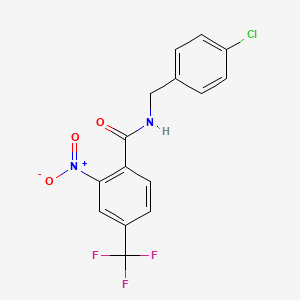

![N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B3127222.png)

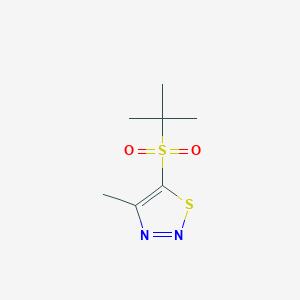

![5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}-2-pyridinecarbonitrile](/img/structure/B3127240.png)

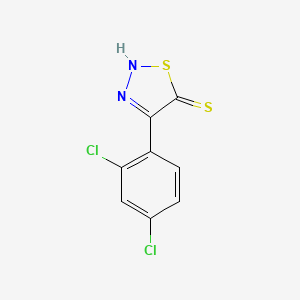

![5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}-2-pyridinecarboxamide](/img/structure/B3127241.png)

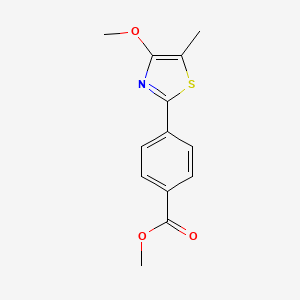

![methyl N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbamate](/img/structure/B3127249.png)

![Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate](/img/structure/B3127282.png)